1-Cyclopropyl-2-methylprop-2-en-1-one
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Description
1-Cyclopropyl-2-methylprop-2-en-1-one is a chemical compound with the molecular formula C7H12O . It has a molecular weight of 112.17000 . Some of its synonyms include 1-Propanone,1-cyclopropyl-2-methyl, 1-cyclopropyl-2-methyl-1-propanone, Isobutyrylcyclopropan, cyclopropyl isopropyl ketone, Isopropyl-cyclopropyl-keton, and 1-Cyclopropyl-2-methyl-propan-1-on .
Molecular Structure Analysis
The molecular structure of this compound consists of seven carbon atoms, twelve hydrogen atoms, and one oxygen atom . The exact mass is 112.08900 . The LogP value, which is a measure of the compound’s lipophilicity, is 1.62150 .Future Directions
Future research could focus on the synthesis, chemical reactions, mechanism of action, and safety profile of 1-Cyclopropyl-2-methylprop-2-en-1-one. Additionally, given the presence of cyclopropane structures in many biological compounds , further exploration of the biological activities of this compound could be beneficial.
Mechanism of Action
Target of Action
It is known that cyclopropyl derivatives, a group to which this compound belongs, have shown bioactivity in various cell lines, including hela cancer cell lines and yeast . These compounds are thought to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Mode of Action
The mode of action of 1-Cyclopropyl-2-methylprop-2-en-1-one is proposed to occur through an enzymatic cyclopropane ring opening reaction, resulting in the formation of a covalent bond with a target enzyme . This interaction with its targets leads to changes in the cellular environment, potentially affecting cell growth and proliferation .
Biochemical Pathways
Given the broad bioactivity of cyclopropyl derivatives, it is likely that multiple pathways could be affected
Result of Action
Given the compound’s proposed mode of action, it is likely that it could lead to changes in cellular processes, potentially affecting cell growth and proliferation .
Properties
IUPAC Name |
1-cyclopropyl-2-methylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITFVXSQXDOJEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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